molecular formula C6H15ClSi B140506 Chlorotriethylsilane CAS No. 994-30-9

Chlorotriethylsilane

Cat. No. B140506
CAS RN: 994-30-9
M. Wt: 150.72 g/mol
InChI Key: DCFKHNIGBAHNSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorosilanes can be achieved through different catalytic systems. For instance, indium-catalyzed reactions allow for the direct chlorination of alcohols using chlorodimethylsilane in the presence of benzil, leading to the formation of organic chlorides under mild conditions . Similarly, a gallium trichloride/tartrate system can catalyze the chlorination of secondary alcohols with chlorodimethylsilane, producing organic chlorides . These methods highlight the versatility of chlorosilanes synthesis, which could be extrapolated to the synthesis of chlorotriethylsilane.

Molecular Structure Analysis

The molecular structure of chlorosilanes has been extensively studied. For example, an X-ray study of a chlorodimethylsilane derivative revealed a trigonal-bipyramidal coordination with axial chlorine and oxygen atoms, indicating the presence of a coordinate bond between silicon and chloride ion . Another study on a similar compound confirmed the trigonal-bipyramidal coordination and provided detailed bond lengths and angles . These findings are crucial for understanding the molecular geometry of chlorosilanes and could be applied to chlorotriethylsilane.

Chemical Reactions Analysis

Chlorosilanes undergo various chemical reactions. The equilibrium between chloroterminated N-methyldimethylsilazane chains and cyclic structures has been studied, showing the dynamics of chlorosilane-based systems . Additionally, the thermal rearrangement of chloromethylsilanes has been explored, revealing that these rearrangements occur via a pathway where chlorine and hydrogen atoms migrate between carbon and silicon atoms . These insights into the reactivity of chlorosilanes can provide a foundation for understanding the reactions of chlorotriethylsilane.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorosilanes have been characterized through different techniques. The rotational spectrum of chlorodimethylsilane has been investigated using Fourier transform microwave spectroscopy, providing molecular structure and quadrupole coupling constants . The thermal decomposition kinetics of 2-chloroethylsilane derivatives have been computationally studied, offering activation energies and rate constants . These studies contribute to a comprehensive understanding of the properties of chlorosilanes, which can be informative for the properties of chlorotriethylsilane.

Scientific Research Applications

1. Surface Passivation in Single-Molecule Studies

Chlorotriethylsilane, closely related to dichlorodimethylsilane (DDS), is used in surface passivation. A study by Hua et al. (2014) demonstrated the effectiveness of DDS-Tween-20 for in vitro single-molecule studies, highlighting its efficiency in preventing nonspecific binding of biomolecules. This surface was simple to prepare and did not perturb the behavior of tethered biomolecules, making it suitable for high-concentration single-molecule imaging Hua et al., 2014.

2. Hydrophobic Surface Treatment for Membrane Distillation

In the field of water treatment, chlorotriethylsilane analogs like trichloromethylsilane have been employed to make ceramic membranes hydrophobic, suitable for direct contact membrane distillation. Hendren, Brant, and Wiesner (2009) assessed the effectiveness of various surface treatments, including trichloromethylsilane, to modify membrane surface chemistry, resulting in high hydrophobicity and suitable pore entry pressures for membrane distillation Hendren, Brant, & Wiesner, 2009.

3. Organic Synthesis Applications

Chlorotriethylsilane and its derivatives, like chlorotrimethylsilane, are significant in organic chemistry. Peng Yu-chun (2005) summarized the synthesis and applications of chlorotrimethylsilane in organic synthesis. It is used as a protecting group, chloridizing reagent, and activating reagent, enhancing yields and stereospecific and regioselectivity in organic reactions Peng Yu-chun, 2005.

Safety And Hazards

Chlorotriethylsilane is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed and may cause respiratory irritation . It reacts violently with water . Proper handling and storage under an anhydrous, inert atmosphere are necessary .

Future Directions

While specific future directions for Chlorotriethylsilane are not mentioned in the sources, it continues to be a valuable reagent in laboratory settings. Its use in the synthesis of silicon oil, silicon resin, and polysiloxane suggests potential applications in materials science .

properties

IUPAC Name

chloro(triethyl)silane
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InChI

InChI=1S/C6H15ClSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
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InChI Key

DCFKHNIGBAHNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15ClSi
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DSSTOX Substance ID

DTXSID6061361
Record name Silane, chlorotriethyl-
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Molecular Weight

150.72 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Chlorotriethylsilane
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Vapor Pressure

6.77 [mmHg]
Record name Chlorotriethylsilane
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Product Name

Chlorotriethylsilane

CAS RN

994-30-9
Record name Triethylsilyl chloride
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Record name Silane, chlorotriethyl-
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Record name Silane, chlorotriethyl-
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Record name CHLOROTRIETHYLSILANE
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Synthesis routes and methods I

Procedure details

In a 50 ml apparatus, there were combined 4.5 g (0.039 mol) of Et3SiH and 3.5 g (0.039 mol) of 3-chloro-1-butene. Pt catalyst solution (0.01 ml) was added at 22° C., followed by heating up to 77° C. over 70 min. Vacuum distillation yielded 3.46 g (58.9%) of Et3SiCl and 0.61 g (7.6%) of Et3SiCH2CH2CHMeCl. This example demonstrates the low yield of Et3SiCH2CH2CHMeCl from the unpromoted reaction of Et3SiH with 3-chloro-1-butene.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Three
Yield
58.9%
Yield
7.6%

Synthesis routes and methods II

Procedure details

A mixture of Et3SiH (10.5 g, 0.09 mol) and methallyl chloride (8.2 g, 0.09 mol) was combined in a 150 ml apparatus and 0.05 ml Pt catalyst solution added, followed by heating at reflux (115° C.) for 50 hr. Additional Pt catalyst solution (0.025 ml) was added at 40 hr. The incomplete reaction was distilled, yielding 4.98 g (36.8%) of Et3SiCl and 3.48 g (18.7%) of Et3SiCH2CHMeCH2Cl. This example shows that the unpromoted reaction of Et3SiH with methallyl chloride is very slow and endothermic.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.025 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
36.8%
Yield
18.7%

Synthesis routes and methods III

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 7.7 g (0.1 mol of allyl chloride, and 0.05 ml Pt catalyst solution at 19° C. After stirring 1 hr, temperature had increased to 27° C., followed by heating at 70° C. for 17 hr. The incomplete reaction was vacuum distilled, yielding 8.9 g (42%) of Et3SiCl, and 3.0 g (15.5%) of Et3SiCH2CH2CH2Cl. The Et3SiCH2CH2C2Cl/Et3SiCl molar selectivity ratio was 0.37. This example shows that the unpromoted reaction between Et3SiH and CH2 =CHCH2Cl is very slow.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
42%
Yield
15.5%

Synthesis routes and methods IV

Procedure details

A four-necked flask was equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 12.9 g (0.10 mol) of dimethyldichlorosilane and 0.27 g (0.002 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 5.8 g (0.05 mol) of triethylsilane was added dropwise over 30 minutes. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 0.28 g (0,002 mol) of o-dimethoxy-benzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and triethylchlorosilane were isolated from reaction solution by distillation. There were obtained 3.78 g of dimethylchlorosilane and 7.37 g of triethylchlorosilane in a yield of 80% and 98%, respectively.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotriethylsilane
Reactant of Route 2
Reactant of Route 2
Chlorotriethylsilane
Reactant of Route 3
Chlorotriethylsilane
Reactant of Route 4
Chlorotriethylsilane

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